molecular formula C23H21BrN2O7 B10904284 4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B10904284
M. Wt: 517.3 g/mol
InChI Key: GRXLQRADOREFQU-MFOYZWKCSA-N
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Description

4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the bromo and methoxy groups, and the final coupling with benzoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid include other pyrazole derivatives and benzylidene compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21BrN2O7

Molecular Weight

517.3 g/mol

IUPAC Name

4-[(4Z)-4-[[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C23H21BrN2O7/c1-4-32-21(27)12-33-20-11-18(24)15(10-19(20)31-3)9-17-13(2)25-26(22(17)28)16-7-5-14(6-8-16)23(29)30/h5-11H,4,12H2,1-3H3,(H,29,30)/b17-9-

InChI Key

GRXLQRADOREFQU-MFOYZWKCSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C(=C1)Br)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)Br)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OC

Origin of Product

United States

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